3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde

Description

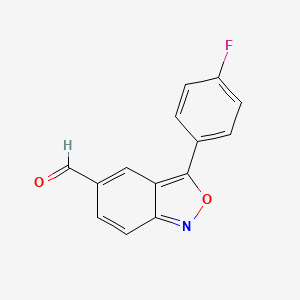

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde is an aromatic heterocyclic compound that features a benzoxazole core substituted with a 4-fluorophenyl group and an aldehyde functional group at the 5-position

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-2,1-benzoxazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSSGBGDXLYJRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901215160 | |

| Record name | 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439095-19-9 | |

| Record name | 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439095-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901215160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde typically involves the following steps:

Formation of the Benzoxazole Core: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the benzoxazole derivative is treated with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in dimethyl sulfoxide.

Major Products Formed

Oxidation: 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carboxylic acid.

Reduction: 3-(4-Fluorophenyl)-2,1-benzoxazole-5-methanol.

Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde has several scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde depends on its specific application:

Pharmaceuticals: It may act by binding to specific receptors or enzymes, thereby modulating their activity. The fluorophenyl group enhances its binding affinity and specificity.

Materials Science: Its electronic properties are utilized in the design of materials with specific conductive or luminescent characteristics.

Comparison with Similar Compounds

Similar Compounds

- 3-(4-Chlorophenyl)-2,1-benzoxazole-5-carbaldehyde

- 3-(4-Bromophenyl)-2,1-benzoxazole-5-carbaldehyde

- 3-(4-Methylphenyl)-2,1-benzoxazole-5-carbaldehyde

Uniqueness

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems. This makes it particularly valuable in the development of pharmaceuticals and advanced materials.

Biological Activity

3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde is a benzoxazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorophenyl group attached to a benzoxazole moiety with an aldehyde functional group. This unique structure contributes to its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for this compound against selected pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 10 |

| Pseudomonas aeruginosa | 20 |

| Candida albicans | 25 |

These results demonstrate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, indicating its potential as a therapeutic agent for infections caused by resistant microorganisms.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated through in vitro assays. The compound was found to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammatory responses. A study reported an IC50 value of 0.103 mM for anti-inflammatory activity, comparable to standard anti-inflammatory drugs like ibuprofen .

Anticancer Activity

Significant anticancer effects have been observed with this compound against various cancer cell lines. The cytotoxicity profile is illustrated in Table 2, showcasing IC50 values against several cancer types.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 1.54 |

| HCT-116 (Colorectal Cancer) | 2.32 |

| A549 (Lung Cancer) | 2.78 |

The compound demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells, suggesting its potential as a targeted anticancer therapy .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It can modulate enzyme activity and interfere with cellular signaling pathways, leading to apoptosis in cancer cells and inhibition of bacterial growth. Molecular docking studies have suggested strong binding interactions with key proteins involved in inflammation and cancer progression.

Case Studies

A notable study evaluated the efficacy of this compound in a mouse model of breast cancer. Mice treated with this compound exhibited reduced tumor growth and increased survival rates compared to controls. Histopathological analysis revealed decreased proliferation markers and enhanced apoptosis in tumor tissues .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde?

- Methodology : The compound can be synthesized via cyclocondensation of 4-fluoro-substituted benzaldehyde derivatives with hydroxylamine derivatives under acidic conditions. For example, analogous benzisoxazole syntheses involve refluxing in DMF/POCl₃ to form the oxazole ring .

- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is the compound characterized spectroscopically?

- Techniques :

| Technique | Parameters | Application |

|---|---|---|

| ¹H/¹³C NMR | Chemical shifts (δ ppm) for aldehyde protons (~9.8–10.2 ppm) and fluorophenyl protons (7.2–7.8 ppm) | Confirm substitution pattern |

| FT-IR | C=O stretch (~1680–1720 cm⁻¹), C-F stretch (~1100–1250 cm⁻¹) | Validate functional groups |

| X-ray Crystallography | Bond lengths/angles (e.g., C=O: ~1.21 Å) | Resolve structural ambiguities |

Q. What are the primary applications in medicinal chemistry?

- Research Context : Benzoxazole derivatives are explored as kinase inhibitors or antimicrobial agents. The fluorophenyl group enhances lipophilicity and target binding .

- Experimental Design : Test bioactivity via in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for enzyme inhibition) with controls like 4-chlorophenyl analogs .

Advanced Research Questions

Q. How to optimize reaction yields for large-scale synthesis?

- Variables :

- Catalyst : Use Pd(OAc)₂ for Suzuki-Miyaura coupling if introducing aryl groups .

- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility but may require rigorous drying .

- Contradictions : Higher temperatures (>100°C) may degrade the aldehyde group; optimize via stepwise heating .

Q. How to resolve contradictions in NMR data for fluorophenyl-benzoxazole derivatives?

- Case Study : Discrepancies in ¹⁹F NMR shifts (e.g., -110 to -115 ppm) may arise from solvent polarity or intermolecular interactions. Compare experimental data with DFT-calculated shifts (e.g., Gaussian09/B3LYP) .

- Troubleshooting : Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent effects .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitutions?

- Approach :

Docking Studies : Model interactions with biological targets (e.g., COX-2) using AutoDock Vina .

DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic sites at the aldehyde group .

- Validation : Compare computational results with experimental kinetic data (e.g., SN2 reaction rates) .

Q. How does the fluorophenyl group influence photophysical properties?

- Experimental Design :

- Measure UV-Vis absorption (λmax ~270–320 nm) and fluorescence emission in varying solvents .

- Correlate Stokes shift with solvent polarity index .

Data-Driven Research Gaps

Q. What are the limitations in current bioactivity studies of this compound?

- Critical Analysis :

- Poor aqueous solubility (logP >3) limits in vivo applications. Mitigate via pro-drug design (e.g., esterification of the aldehyde) .

- Limited SAR data on fluorophenyl substitution; compare with 4-chloro/4-bromo analogs .

Q. How to design derivatives with improved metabolic stability?

- Strategies :

- Introduce electron-withdrawing groups (e.g., -NO₂) at the benzoxazole 5-position to reduce CYP450-mediated oxidation .

- Replace the aldehyde with a carboxamide group for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.